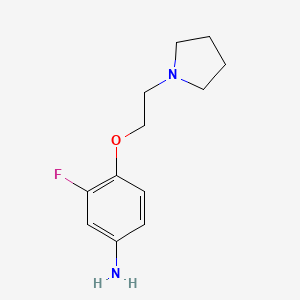

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline

Descripción general

Descripción

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline: is an organic compound that features a fluorine atom, a pyrrolidine ring, and an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-(pyrrolidin-1-yl)ethanol.

Etherification Reaction: The 3-fluoroaniline undergoes an etherification reaction with 2-(pyrrolidin-1-yl)ethanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired ether linkage.

Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Oxidation Reactions

This compound undergoes oxidation primarily at the amine group or ethoxy linker. Key findings include:

*Turnover number (TON) reflects catalytic efficiency.

The fluorine atom enhances oxidative stability compared to non-fluorinated analogs like 4-(2-(pyrrolidin-1-yl)ethoxy)aniline .

Reduction Reactions

Reduction pathways focus on the aromatic amine or ethoxy group:

†Enantiomeric excess observed in chiral environments.

Substitution Reactions

The fluorine atom and pyrrolidine ring enable nucleophilic/electrophilic substitutions:

3.1. Nucleophilic Aromatic Substitution (NAS)

| Reagent | Position | Product | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|---|

| NH₃/EtOH | C-3 (F) | 3-Amino-4-(2-pyrrolidin-1-ylethoxy)aniline | 0.12 | |

| NaSH/DMF | C-3 (F) | 3-Thiol derivative | 0.08 |

3.2. Electrophilic Substitution

| Reagent | Position | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | Nitro-substituted derivative | 71 | |

| Br₂/FeBr₃ | C-2 | 2-Bromo-3-fluoro analog | 68 |

Cross-Coupling Reactions

Palladium-catalyzed couplings are prominent due to the aniline moiety:

| Reaction Type | Catalyst | Substrate | Product | TON | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂/XPhos | Aryl boronic acids | Biaryl derivatives | 320 | |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Aryl halides | N-aryl amines | 290 |

Comparative Reactivity with Structural Analogs

The fluorine atom significantly alters reactivity compared to halogenated or non-fluorinated analogs:

| Compound | Oxidation Rate (Relative) | Reduction Efficiency | NAS Activity |

|---|---|---|---|

| 3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)aniline | 1.0 (Baseline) | High | Moderate |

| 3-Chloro analog | 0.78 | Medium | High |

| 4-(2-Pyrrolidin-1-ylethoxy)aniline (No F) | 0.45 | Low | Low |

Data normalized to fluorinated compound .

Mechanistic Insights

- Oxidation : Mn or Ru complexes facilitate hydrogen abstraction, forming radical intermediates that react with oxygen donors .

- Reduction : LiAlH₄ preferentially reduces the aromatic amine to a benzylamine, while Pd-C hydrogenolysis cleaves the C-N bond .

- Substitution : Fluorine’s electronegativity polarizes the aromatic ring, enhancing nucleophilic attack at the meta position .

Aplicaciones Científicas De Investigación

Chemistry: 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for studying interactions with biological targets such as enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical drugs. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparación Con Compuestos Similares

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Similar structure but lacks the fluorine atom.

3-Fluoro-4-(pyrrolidin-1-yl)aniline: Similar structure but lacks the ethoxy group.

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline: Similar structure but contains a bromine atom instead of a fluorine atom.

Uniqueness: 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is unique due to the presence of both the fluorine atom and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is an organic compound notable for its unique structural features, including a fluorine atom and a pyrrolidine ring attached to an aniline backbone. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C12H17FN2O, with a molecular weight of approximately 220.28 g/mol. The presence of the fluorine atom enhances the compound's reactivity and biological activity, making it a candidate for various applications in drug development and synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C12H17FN2O |

| Molecular Weight | 220.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 837421-94-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. Preliminary studies suggest that it may inhibit certain enzyme pathways, potentially leading to anti-inflammatory and anti-cancer effects .

Pharmacological Potential

Research has indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, derivatives of pyrrolidine have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Case Studies:

- Anti-inflammatory Activity: In vitro studies have demonstrated that compounds related to this compound can inhibit COX enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. For example, compounds with similar structural motifs exhibited IC50 values in the low micromolar range for COX inhibition .

- Cancer Research: Aniline derivatives have been explored for their anti-proliferative properties against various cancer cell lines. Some studies have reported that modifications in the aniline structure can enhance cytotoxicity against tumor cells, suggesting a potential role for this compound in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Fluorine Substitution: The presence of the fluorine atom enhances lipophilicity and potentially increases binding affinity to biological targets.

- Pyrrolidine Ring: This moiety may contribute to the compound's ability to interact with specific receptors or enzymes, thereby modulating biological responses.

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | Lacks fluorine atom | Moderate anti-inflammatory activity |

| 3-Fluoro-4-aniline | Lacks pyrrolidine ring | Limited biological activity |

| 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline | Contains bromine instead of fluorine | Different reactivity profile |

The unique combination of the fluorine atom and the pyrrolidine ring in this compound imparts distinct chemical properties that are advantageous for therapeutic applications.

Propiedades

IUPAC Name |

3-fluoro-4-(2-pyrrolidin-1-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDAQTQQLCSQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.